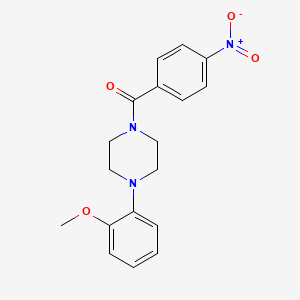

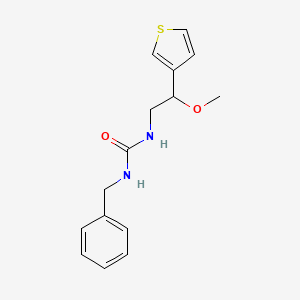

![molecular formula C13H19NO2 B2877754 2-[4-(Dimethylamino)butoxy]benzaldehyde CAS No. 1242810-20-3](/img/structure/B2877754.png)

2-[4-(Dimethylamino)butoxy]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[4-(Dimethylamino)butoxy]benzaldehyde” is an organic compound. It is a derivative of benzaldehyde, which has a dimethylamino group and a butoxy group attached to the benzene ring . The compound is related to 4-(Dimethylamino)benzaldehyde, which is used in Ehrlich’s reagent for the determination of hydroxyproline level .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the phase diagram and thermodynamic studies of two binary organic systems of 4-dimethylaminobenzaldehyde (DMAB) with two NLO active compounds, p-aminoacetanilide (PAA) and p-nitroaniline (PNA), have been studied by solid state synthetic route .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its IUPAC name. It consists of a benzene ring (benzaldehyde) with an aldehyde group (-CHO) at the 1-position, a butoxy group (-butoxy) at the 2-position, and a dimethylamino group (-N(CH3)2) at the 4-position .科学的研究の応用

Iminium Salt Formation and Reactivity

Research demonstrates that 4-(Dimethylamino)benzaldehyde, a related compound, can undergo alkylation at the nitrogen atom, leading to the formation of iminium salts with potential applications in synthetic organic chemistry (Froschauer et al., 2013). These salts are of interest due to their reactivity and potential as intermediates in the synthesis of various organic compounds.

Corrosion Inhibition

Another study highlights the use of a derivative of 4-(N,N-dimethylamino)benzaldehyde as an effective corrosion inhibitor for mild steel in acidic solutions. This suggests the potential for applications in materials science and engineering to protect metals against corrosion (Singh et al., 2016).

Asymmetric Catalysis

The compound has also been investigated in the context of asymmetric synthesis. For example, the asymmetric hetero-Diels-Alder reaction catalyzed by derivatives of this compound has been studied, illustrating its utility in producing chiral molecules, which are crucial in pharmaceutical synthesis and other areas of chemistry (Anderson et al., 2008).

Antioxidant Properties

Derivatives of 4-(Dimethylamino)benzaldehyde have been synthesized and analyzed for their antioxidant activities. Such studies are important for the development of new antioxidants that can be used in medicine, food preservation, and other industries (Yüksek et al., 2015).

Nonlinear Optical Properties

The nonlinear optical properties of crystals containing 4-(Dimethylamino)benzaldehyde derivatives have been investigated, indicating potential applications in the development of optical materials for technologies such as laser systems and optical switches (Jebin et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 4-(Dimethylamino)benzaldehyde, indicates that it is combustible, harmful if inhaled, and may cause skin and eye irritation. It may also cause respiratory irritation and damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

将来の方向性

Future research could focus on the synthesis, characterization, and potential applications of “2-[4-(Dimethylamino)butoxy]benzaldehyde”. For instance, vibrational dynamics in crystalline 4-(dimethylamino)benzaldehyde have been studied using inelastic neutron scattering and periodic DFT calculations . Similar studies could be conducted on “this compound”.

特性

IUPAC Name |

2-[4-(dimethylamino)butoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-14(2)9-5-6-10-16-13-8-4-3-7-12(13)11-15/h3-4,7-8,11H,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMUCMCOGBSRNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCOC1=CC=CC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

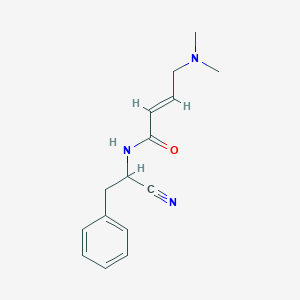

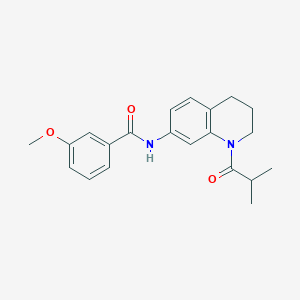

![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)

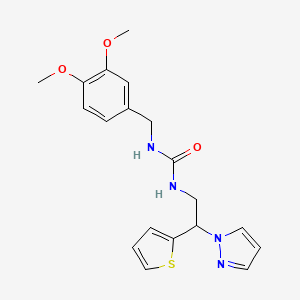

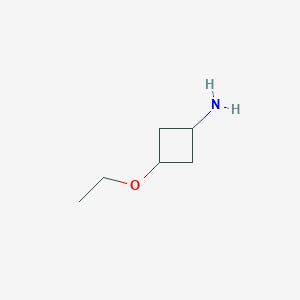

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877678.png)

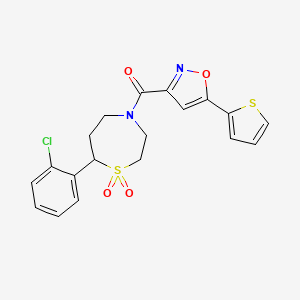

![4-methyl-3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2877683.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2877685.png)

![N-(2,5-dimethoxybenzyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2877686.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2877691.png)